molecular formula C13H17ClO3 B14216718 Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate CAS No. 716381-27-0

Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate

Cat. No.: B14216718
CAS No.: 716381-27-0
M. Wt: 256.72 g/mol
InChI Key: KTGUUPMJNAZIRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a chloroethyl group, and a hydroxy group attached to a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate typically involves the esterification of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as 2,4-dimethylphenol. The process includes chlorination, esterification, and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloroethyl group yields an ethyl-substituted benzoate.

Scientific Research Applications

Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of small molecules with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromoethyl)-6-hydroxy-2,4-dimethylbenzoate
  • Ethyl 3-(2-iodoethyl)-6-hydroxy-2,4-dimethylbenzoate
  • Ethyl 3-(2-fluoroethyl)-6-hydroxy-2,4-dimethylbenzoate

Uniqueness

Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

716381-27-0

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C13H17ClO3/c1-4-17-13(16)12-9(3)10(5-6-14)8(2)7-11(12)15/h7,15H,4-6H2,1-3H3

InChI Key

KTGUUPMJNAZIRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1C)CCCl)C)O

Origin of Product

United States

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